![molecular formula C18H19NO4 B2581616 ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232826-56-0](/img/structure/B2581616.png)

ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

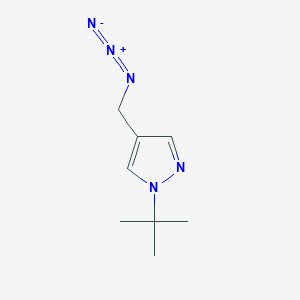

Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is an organic compound with a molecular formula of C18H19NO4 and a molecular weight of 313.35 . It is also known as benzoic acid, 3-[[ (1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino]-, ethyl ester . It is used for research purposes, particularly in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group, an imine group, and a hydroxyl group . The exact structural analysis is not available in the search results.Physical and Chemical Properties Analysis

This compound is a biochemical used for proteomics research . The specific physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Optical Properties

Ethyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate and its derivatives have been synthesized and studied for their promising applications in the field of optical materials. Specifically, Schiff base compounds derived from ethyl-4-amino benzoate exhibit notable nonlinear optical properties, such as a significant nonlinear refractive index and optical limiting capabilities, making them potential candidates for optical limiting applications. These findings are supported by detailed synthesis procedures and characterization, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-visible), mass spectrometry, 1H nuclear magnetic resonance (NMR), and 13C NMR spectroscopy. The optical properties were evaluated using continuous wave (CW) low power laser beam techniques, revealing their potential as optical limiters due to their optical limiting thresholds (Hasanain A. Abdullmajed et al., 2021).

Molecular Interactions and Crystal Packing

The crystal packing of certain derivatives, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, demonstrates the importance of non-hydrogen bonding interactions like N⋯π and O⋯π in determining their molecular arrangement. These interactions, along with hydrogen bonds, contribute to the formation of unique structural motifs, which could influence the material's properties and applications in crystal engineering and design (Zhenfeng Zhang et al., 2011).

Nonlinear Optical (NLO) Activities

In silico screening and density functional theory (DFT) studies have explored the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives. These compounds show significant static and frequency-dependent hyperpolarizabilities, indicating their potential as materials for NLO applications. The research highlights the importance of electron-donor substitution for enhancing NLO properties, suggesting pathways for the design of improved NLO materials (Dinyuy Emmanuel Kiven et al., 2023).

Safety and Hazards

Properties

IUPAC Name |

ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-16-10-6-8-14(17(16)20)12-19-15-9-5-7-13(11-15)18(21)23-4-2/h5-12,20H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGOUDZMFIYXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2581538.png)

![4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2581542.png)

![2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2581543.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2581544.png)

![3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2581547.png)

![[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B2581555.png)